2-Hydroxy-5-{[(phenylsulfanyl)acetyl]amino}benzoic acid
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Overview
Description
2-Hydroxy-5-{[(phenylsulfanyl)acetyl]amino}benzoic acid is an organic compound with the molecular formula C15H13NO4S. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group, an amide linkage, and a phenylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-{[(phenylsulfanyl)acetyl]amino}benzoic acid typically involves the following steps:
Formation of the Amide Linkage: The reaction between 2-hydroxy-5-aminobenzoic acid and phenylsulfanylacetyl chloride in the presence of a base such as triethylamine.
Hydrolysis: The intermediate product is then hydrolyzed to yield the final compound.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-{[(phenylsulfanyl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide linkage can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Hydroxy-5-{[(phenylsulfanyl)acetyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Potential use in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-{[(phenylsulfanyl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Known for its anti-inflammatory properties.
5-Aminosalicylic acid: Used in the treatment of inflammatory bowel disease.
Phenylsulfanylacetic acid: Contains a similar phenylsulfanyl group but lacks the hydroxyl and amide functionalities.
Uniqueness
2-Hydroxy-5-{[(phenylsulfanyl)acetyl]amino}benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and phenylsulfanyl groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-hydroxy-5-[(2-phenylsulfanylacetyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-13-7-6-10(8-12(13)15(19)20)16-14(18)9-21-11-4-2-1-3-5-11/h1-8,17H,9H2,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJKQCPTNGZUSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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